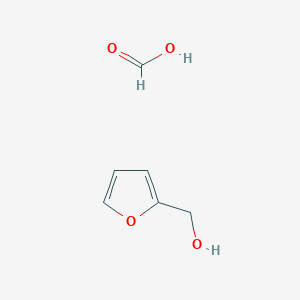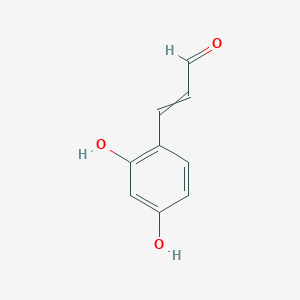
2-(3,4-diacetyloxy-3,4-dihydro-2H-pyran-2-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-Diacetyloxy-3,4-dihydro-2H-pyran-2-yl)acetic acid is an organic compound that belongs to the class of pyran derivatives This compound is characterized by its unique structure, which includes a dihydropyran ring substituted with acetyloxy groups and an acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-diacetyloxy-3,4-dihydro-2H-pyran-2-yl)acetic acid typically involves the acetylation of 3,4-dihydro-2H-pyran derivatives. One common method includes the reaction of 3,4-dihydro-2H-pyran with acetic anhydride in the presence of a catalyst such as pyridine. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired diacetyloxy derivative.
Industrial Production Methods: Industrial production of this compound may involve similar acetylation reactions but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and automated systems to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions: 2-(3,4-Diacetyloxy-3,4-dihydro-2H-pyran-2-yl)acetic acid can undergo various chemical reactions, including:
Hydrolysis: The acetyloxy groups can be hydrolyzed to yield the corresponding dihydroxy derivative.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Substitution: The acetyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Typically performed using aqueous acids or bases.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Hydrolysis: Yields dihydroxy derivatives.
Oxidation: Produces carboxylic acids or ketones.
Substitution: Results in various substituted pyran derivatives.
Aplicaciones Científicas De Investigación
2-(3,4-Diacetyloxy-3,4-dihydro-2H-pyran-2-yl)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of polymers and other materials.
Mecanismo De Acción
The mechanism of action of 2-(3,4-diacetyloxy-3,4-dihydro-2H-pyran-2-yl)acetic acid involves its interaction with various molecular targets. The acetyloxy groups can undergo hydrolysis to release acetic acid, which may contribute to its biological activity. Additionally, the dihydropyran ring can interact with enzymes and receptors, modulating their activity and leading to various physiological effects.
Comparación Con Compuestos Similares
3,4-Dihydro-2H-pyran: A precursor in the synthesis of 2-(3,4-diacetyloxy-3,4-dihydro-2H-pyran-2-yl)acetic acid.
2,3-Dihydro-4H-pyran: Another pyran derivative with similar structural features.
Tetrahydropyran: A fully saturated analog of dihydropyran.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of acetyloxy groups enhances its reactivity and potential for derivatization, making it a valuable compound in synthetic and medicinal chemistry.
Propiedades
Fórmula molecular |
C11H14O7 |
|---|---|
Peso molecular |
258.22 g/mol |
Nombre IUPAC |
2-(3,4-diacetyloxy-3,4-dihydro-2H-pyran-2-yl)acetic acid |
InChI |
InChI=1S/C11H14O7/c1-6(12)17-8-3-4-16-9(5-10(14)15)11(8)18-7(2)13/h3-4,8-9,11H,5H2,1-2H3,(H,14,15) |
Clave InChI |
UHUOKLKCUCLRGN-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1C=COC(C1OC(=O)C)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(4-Methylquinazolin-2-yl)amino]-6-[(pyrimidin-2-ylsulfanyl)methyl]pyrimidin-4-ol](/img/structure/B14100311.png)



![3-butyl-9-(3,5-dimethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14100351.png)
![3,4-dihydroisoquinolin-2(1H)-yl{5-[(4-ethylphenyl)amino]-1H-1,2,3-triazol-4-yl}methanone](/img/structure/B14100353.png)
![2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B14100358.png)
![8-[(2E)-2-(3-bromo-4-hydroxy-5-methoxybenzylidene)hydrazinyl]-3-methyl-7-(prop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14100359.png)
![4-hydroxy-5-methoxy-N-[4-(trifluoromethyl)phenyl]pyridine-2-carboxamide](/img/structure/B14100364.png)

![1-(3-Chlorophenyl)-2-(3-hydroxypropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14100378.png)

